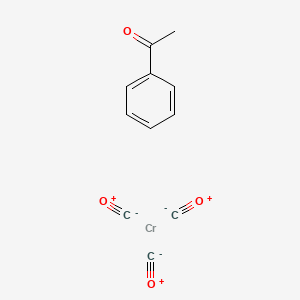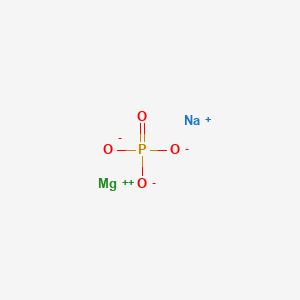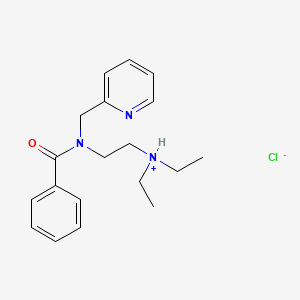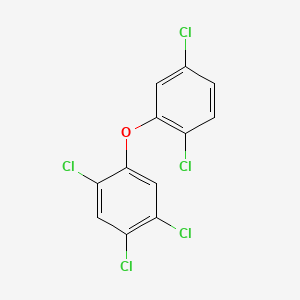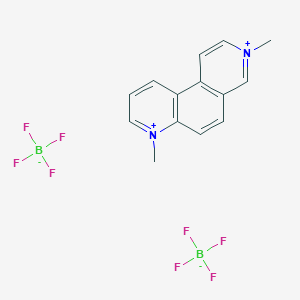
3,7-Dimethyl-3,7-phenanthrolinium bis-tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethyl-3,7-phenanthrolinium bis-tetrafluoroborate is a chemical compound with the molecular formula C14H14B2F8N2 and a molecular weight of 383.9 g/mol . It is known for its unique structure, which includes two tetrafluoroborate anions and a phenanthroline core with methyl groups at the 3 and 7 positions .
Méthodes De Préparation
The synthesis of 3,7-Dimethyl-3,7-phenanthrolinium bis-tetrafluoroborate typically involves the reaction of 3,7-dimethylphenanthroline with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
3,7-Dimethyl-3,7-phenanthrolinium bis-tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles.
Applications De Recherche Scientifique
3,7-Dimethyl-3,7-phenanthrolinium bis-tetrafluoroborate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in various industrial processes, including materials science and chemical manufacturing.
Mécanisme D'action
The mechanism of action of 3,7-Dimethyl-3,7-phenanthrolinium bis-tetrafluoroborate involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. The pathways involved depend on the specific application and context of use. Detailed studies are required to elucidate the exact mechanisms by which the compound exerts its effects.
Comparaison Avec Des Composés Similaires
3,7-Dimethyl-3,7-phenanthrolinium bis-tetrafluoroborate can be compared with other similar compounds, such as:
Phenanthroline: A parent compound with a similar core structure but without the methyl groups and tetrafluoroborate anions.
3,4,7,8-Tetramethyl-1,10-phenanthroline: A derivative with additional methyl groups.
Propriétés
Formule moléculaire |
C14H14B2F8N2 |
|---|---|
Poids moléculaire |
383.9 g/mol |
Nom IUPAC |
3,7-dimethyl-3,7-phenanthroline-3,7-diium;ditetrafluoroborate |
InChI |
InChI=1S/C14H14N2.2BF4/c1-15-9-7-12-11(10-15)5-6-14-13(12)4-3-8-16(14)2;2*2-1(3,4)5/h3-10H,1-2H3;;/q+2;2*-1 |
Clé InChI |
MFXPXWPFHSUFDU-UHFFFAOYSA-N |
SMILES canonique |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C[N+]1=CC2=C(C=C1)C3=C(C=C2)[N+](=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


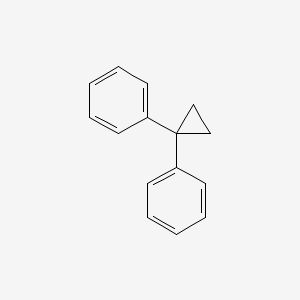
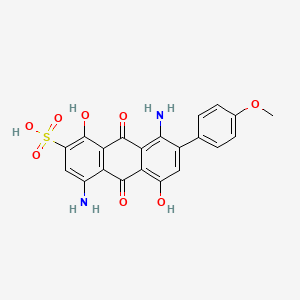
![3-ethyl-1-methyl-3H-pyrrolo[1,2-a]benzimidazole](/img/structure/B13744611.png)
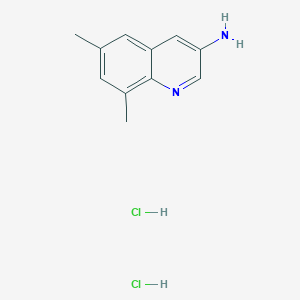
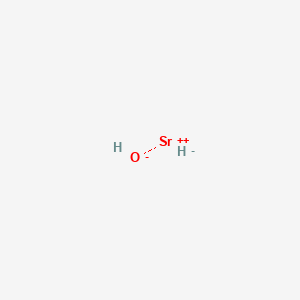

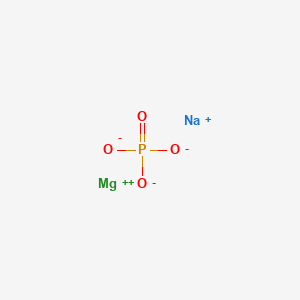

![[2-Amino-6-(methoxymethyl)-1,3-benzothiazol-7-yl]methanol](/img/structure/B13744647.png)
